molecular formula C18H21F2N3O3S B2687351 1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione CAS No. 1704522-02-0

1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione

Cat. No.: B2687351
CAS No.: 1704522-02-0
M. Wt: 397.44
InChI Key: SGDOPMRZUPSEEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione (CAS 1704522-02-0) is a sophisticated small molecule with the molecular formula C18H21F2N3O3S and a molecular weight of 397.44 g/mol. This compound features a unique hybrid structure incorporating a 1,4-thiazepane ring linked to a 4-ethylpiperazine-2,3-dione moiety via a carbonyl bridge, with a 2,5-difluorophenyl substituent. The presence of the piperazinedione scaffold is of significant interest in medicinal chemistry, as this structural motif is found in compounds with diverse biological activities. Piperazine-based compounds have demonstrated substantial research value across multiple therapeutic areas, including as investigational anticancer agents where they have shown mechanisms of action involving microtubule synthesis inhibition, cell cycle progression disruption, and angiogenesis suppression . The 2,5-difluorophenyl substitution pattern is a strategically important pharmacophore that appears in compounds investigated for various biological targets, including dipeptidyl peptidase-4 (DPP-4) inhibitors and kinesin spindle protein (KSP) inhibitors such as MK-0731, which has been evaluated in clinical trials for taxane-refractory cancer . This specific molecular architecture, combining the difluorophenyl group with the complex heterocyclic system, makes this compound a valuable intermediate for structure-activity relationship studies in drug discovery programs. Researchers can utilize this building block for developing novel therapeutic agents targeting oncology, metabolic disorders, and central nervous system diseases. The compound is provided exclusively for research purposes in laboratory settings and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O3S/c1-2-21-7-8-23(17(25)16(21)24)18(26)22-6-5-15(27-10-9-22)13-11-12(19)3-4-14(13)20/h3-4,11,15H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDOPMRZUPSEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione involves multiple steps, including the formation of the thiazepane and piperazine rings. The synthetic route typically starts with the preparation of intermediate compounds, followed by their cyclization and functionalization to form the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Piperazine-2,5-dione Derivatives (Compounds 9a–9s)

These derivatives, such as 1-(3,5-dimethoxyphenyl)-4-(4-methylbenzoyl)piperazine-2,5-dione (9b), share the piperazine-dione scaffold but differ in substituents and dione positioning (2,5 vs. 2,3 in the target compound). The 2,5-dione configuration in 9b allows for planar amide bonds, whereas the 2,3-dione in the target compound creates a strained, non-planar structure that may influence binding kinetics .

Thiazepane-Containing Analogues

The compound 2-(1,3-benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone () shares the 7-(2,5-difluorophenyl)-1,4-thiazepane moiety with the target compound.

Diazepane-Based Analogues

The 4-{[3-(1,4-diazepane-1-carbonyl)-4-fluorophenyl]methyl}-1,2-dihydrophthalazin-1-one () features a diazepane (seven-membered ring with two nitrogens) instead of thiazepane. The absence of sulfur reduces lipophilicity, while the phthalazinone core provides a rigid planar structure, contrasting with the target’s flexible thiazepane-piperazine hybrid .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Analysis of Key Features

Compound Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound 1,4-Thiazepane + Piperazine-2,3-dione 2,5-Difluorophenyl, Ethyl ~447.44 (estimated) High lipophilicity (logP ~3.2), moderate solubility due to dione
9b (Piperazine-2,5-dione) Piperazine-2,5-dione 3,5-Dimethoxyphenyl, 4-Methylbenzoyl 385.14 Lower logP (~2.5), enhanced aqueous solubility from methoxy groups
(Thiazepane-ethanone) 1,4-Thiazepane 2,5-Difluorophenyl, Benzodioxolyl 391.43 Moderate logP (~2.8), reduced hydrogen-bonding capacity vs. dione
(Diazepane-phthalazinone) 1,4-Diazepane 4-Fluorophenyl, Phthalazinone ~450 (estimated) Lower metabolic stability (no sulfur), planar structure for intercalation

Biological Activity

The compound 1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound contains a thiazepane ring , an ethylpiperazine moiety , and a difluorophenyl group , contributing to its unique chemical properties. The molecular formula is C19H16F2N2O3SC_{19}H_{16}F_2N_2O_3S, indicating the presence of fluorine atoms which may enhance its biological activity through improved binding interactions with biological targets.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including anticancer properties. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

  • Inhibition of Cancer Cell Lines :
    • The compound was tested against multiple human cancer cell lines, showing significant cytotoxicity. For instance, it demonstrated a reduction in cell proliferation ranging from −85.67% to −41.54% across various tested lines .
    • Notably, it exhibited the highest activity against melanoma cell lines (MALME-3M and SK-MEL-5) and CNS cancer cell lines (SF-539), indicating its potential as an anticancer agent .
  • Mechanism of Action :
    • Apoptotic Pathway Activation : Studies revealed that the compound induces apoptosis in cancer cells by altering the expression levels of pro-apoptotic (Bak) and anti-apoptotic (Bcl-XL and Bcl-2) proteins. This suggests that it may act through a mechanism that promotes cell death in malignant cells .
    • Molecular Docking Studies : These studies indicated high binding affinity to Bcl-XL, further supporting the hypothesis that the compound may inhibit key survival pathways in cancer cells .

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of the compound:

Study Cell Lines Tested Cytotoxicity (% Reduction) Mechanism
Study 1MALME-3M−85.67Apoptosis via Bak/Bcl pathway
Study 2SK-MEL-5−84.06Apoptosis via Bak/Bcl pathway
Study 3SF-539−97.21Apoptosis via Bak/Bcl pathway

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Melanoma Treatment :
    • A study focusing on melanoma treatment demonstrated that treatment with this compound resulted in significant tumor regression in vivo models. The mechanism involved apoptosis induction and inhibition of angiogenic processes .
  • Combination Therapy Potential :
    • Research has explored the efficacy of this compound in combination with other chemotherapeutic agents, revealing synergistic effects that enhance overall anticancer activity while potentially reducing side effects associated with conventional therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.